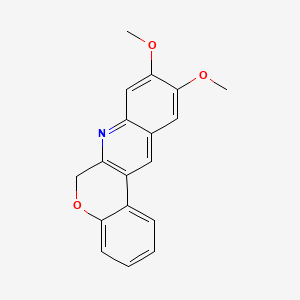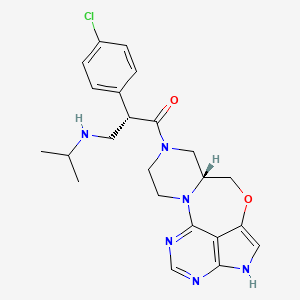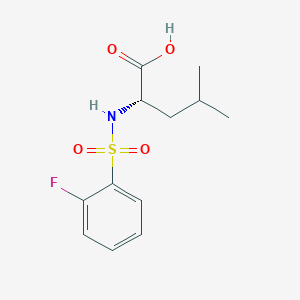
Topoisomerase I inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase I inhibitor 2 is a chemical compound that inhibits the activity of topoisomerase I, an enzyme crucial for DNA replication, transcription, and repair. Topoisomerase I inhibitors are essential in cancer therapy as they induce DNA damage, leading to cell death. These inhibitors are particularly effective against rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance the compound’s activity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Topoisomerase I inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to improve its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced activity and selectivity. These derivatives are often tested for their efficacy in inhibiting topoisomerase I and their potential as therapeutic agents .
Scientific Research Applications
Topoisomerase I inhibitor 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study DNA topology and the mechanisms of DNA replication and repair. In biology, it helps elucidate the role of topoisomerase I in cellular processes and the effects of its inhibition on cell viability .
In medicine, this compound is a promising candidate for cancer therapy. It has shown efficacy in preclinical and clinical studies against various types of cancer, including colon, ovarian, and lung cancers. The compound’s ability to induce DNA damage and apoptosis in cancer cells makes it a valuable addition to the arsenal of anticancer drugs .
In the industry, this compound is used in the development of new therapeutic agents and as a reference compound in drug screening assays. Its well-characterized mechanism of action and potent inhibitory activity make it a benchmark for evaluating the efficacy of new topoisomerase I inhibitors .
Mechanism of Action
Topoisomerase I inhibitor 2 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the cleaved DNA strand. This stabilization leads to the accumulation of DNA breaks, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets of this compound include the active site of topoisomerase I and the DNA strand it interacts with .
The pathways involved in the compound’s mechanism of action include the DNA damage response pathway, which is activated in response to the accumulation of DNA breaks. This pathway leads to the activation of cell cycle checkpoints and the induction of apoptosis in cells with irreparable DNA damage .
Comparison with Similar Compounds
Topoisomerase I inhibitor 2 is unique among topoisomerase I inhibitors due to its specific structural features and potent inhibitory activity. Similar compounds include irinotecan and topotecan, which are also topoisomerase I inhibitors used in cancer therapy .
Compared to these compounds, this compound may offer advantages in terms of selectivity, potency, and reduced side effects. Its unique chemical structure allows for specific interactions with the topoisomerase I-DNA complex, enhancing its inhibitory activity and therapeutic potential .
Similar Compounds
- Irinotecan
- Topotecan
- Camptothecin
- Indenoisoquinoline derivatives
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetic properties, and clinical applications. The comparison highlights the uniqueness of this compound and its potential advantages over other topoisomerase I inhibitors .
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
9,10-dimethoxy-6H-chromeno[3,4-b]quinoline |
InChI |
InChI=1S/C18H15NO3/c1-20-17-8-11-7-13-12-5-3-4-6-16(12)22-10-15(13)19-14(11)9-18(17)21-2/h3-9H,10H2,1-2H3 |
InChI Key |
UUDRXJXFLKSENM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(COC4=CC=CC=C43)N=C2C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)

![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)



